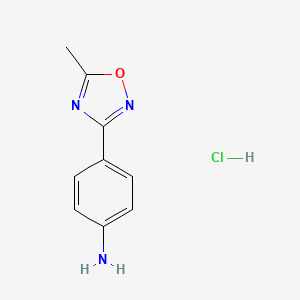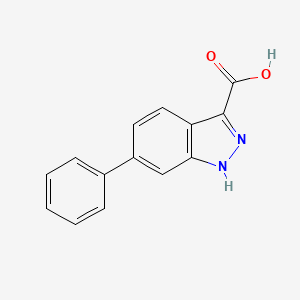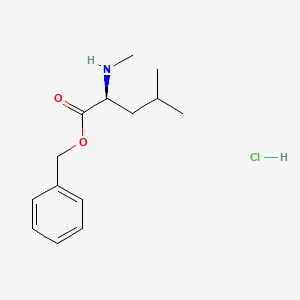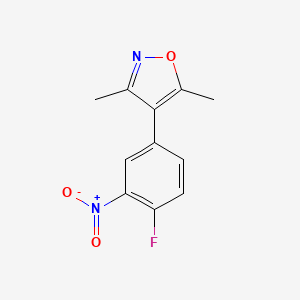![molecular formula C6H6BN3O2 B8112584 [1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid](/img/structure/B8112584.png)
[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid is a heterocyclic compound that contains both a triazole and a pyridine ring fused together. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its utility in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: One method involves the use of microwave irradiation to facilitate the reaction between enaminonitriles and benzohydrazides.
Mechanochemical Method: Another approach involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as NaOCl, Pb(OAc)4, or MnO2 is also a common method.
Industrial Production Methods
While specific industrial production methods for [1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid are not well-documented, the methods mentioned above can be scaled up for industrial applications. The microwave-mediated synthesis, in particular, is promising for large-scale production due to its efficiency and eco-friendliness.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like NaOCl or MnO2.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace a leaving group in the compound.
Common Reagents and Conditions
Oxidizing Agents: NaOCl, Pb(OAc)4, MnO2
Reducing Agents: Hydrogen gas, metal catalysts
Nucleophiles: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, [1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
The compound exhibits various biological activities, including acting as RORγt inverse agonists, PHD-1 inhibitors, and JAK1/JAK2 inhibitors . These activities make it a valuable candidate for the development of new pharmaceuticals targeting diseases such as cancer, cardiovascular disorders, and type 2 diabetes .
Industry
In industry, the compound is used in the development of light-emitting materials for phosphorescent OLED devices . Its unique electronic properties make it suitable for applications in material sciences.
作用機序
The mechanism of action of [1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid involves its interaction with specific molecular targets. For example, as a JAK1/JAK2 inhibitor, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidines: These compounds share a similar triazole-pyridine structure and exhibit various biological activities, including antibacterial, antifungal, and anticancer properties.
[1,2,4]Triazolo[4,3-a]pyridines: These compounds are also structurally similar and are used in the synthesis of various pharmaceuticals.
Uniqueness
What sets [1,2,4]Triazolo[1,5-A]pyridin-5-ylboronic acid apart is its boronic acid functional group, which enhances its reactivity and allows for unique chemical transformations. This functional group also contributes to its biological activities, making it a versatile compound in both chemical and biological research.
特性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyridin-5-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BN3O2/c11-7(12)5-2-1-3-6-8-4-9-10(5)6/h1-4,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYJIDGVQJKKTLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC2=NC=NN12)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8112536.png)



![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)

![Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8112571.png)
![4-[2-Oxo-2-(2-oxo-4(R)-phenyl-oxazolidin-3-yl)-ethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B8112580.png)
![2-(2-Oxo-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-1-yl)acetic acid](/img/structure/B8112599.png)
![5-Oxo-7-phenyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid](/img/structure/B8112601.png)

